Erbstatin - 100827-28-9

Erbstatin

Catalog Number: EVT-267610
CAS Number: 100827-28-9
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erbstatin is a member of hydroquinones.
Erbstatin is a natural product found in Streptomyces with data available.
Synthesis Analysis

Methods and Technical Details

Another method explored includes modifications to the synthetic pathway to enhance yields or create analogs with improved efficacy against specific targets. For instance, kinetic analyses of erbstatin and its analogs have demonstrated their effectiveness as slow-binding inhibitors of epidermal growth factor receptor kinase, highlighting the importance of structural modifications in developing more potent derivatives .

Molecular Structure Analysis

Structure and Data

Erbstatin possesses a complex molecular structure characterized by a phenolic backbone. Its molecular formula is C16H15NC_{16}H_{15}N with a molecular weight of approximately 239.30 g/mol. The structure includes multiple hydroxyl groups that contribute to its biological activity by facilitating interactions with target proteins.

The detailed structural representation can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms and functional groups critical for its activity. The stereochemistry of erbstatin also plays a vital role in defining its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Erbstatin undergoes various chemical reactions that are essential for its function as a kinase inhibitor. These reactions primarily involve binding to the ATP-binding site of receptor tyrosine kinases, leading to inhibition of phosphorylation processes critical for signal transduction.

In laboratory settings, erbstatin has been shown to exhibit dose-dependent inhibition of cyclo-oxygenase activity and nitric oxide synthase, further indicating its multifaceted interactions within biological systems . The reaction pathways can be studied using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to analyze reaction products and kinetics.

Mechanism of Action

Process and Data

The mechanism of action for erbstatin involves competitive inhibition at the ATP-binding site of receptor tyrosine kinases. By binding to this site, erbstatin prevents ATP from engaging with the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Research indicates that erbstatin's inhibitory effects lead to decreased transendothelial electrical resistance in endothelial cells, suggesting that it compromises cellular barriers—a phenomenon that can be critical in understanding its role in cancer metastasis and angiogenesis . Quantitative analysis through enzyme kinetics provides further insight into the binding affinity and inhibition constants for erbstatin against various kinases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Erbstatin exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point is reported around 150-155 °C.

Chemically, erbstatin is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in electrophilic substitution reactions due to the presence of hydroxyl groups .

Applications: Scientific Uses

Erbstatin's primary applications lie within scientific research focused on cancer biology and pharmacology. It serves as a valuable tool for studying receptor tyrosine kinases' roles in cellular signaling pathways. Additionally, due to its potent inhibitory effects, erbstatin is being investigated for potential therapeutic applications in treating various cancers by targeting aberrant signaling pathways associated with tumor growth and metastasis.

Moreover, studies have explored its effects on inflammation-related pathways, positioning erbstatin as a candidate for further research into anti-inflammatory therapies . Understanding its mechanisms can lead to the development of novel therapeutic strategies aimed at modulating kinase activity in disease contexts.

Historical Context & Discovery Trajectory of Erbstatin

Early Isolation From Streptomyces Species: Phylogenetic Origins

Erbstatin was first isolated from the fermentation broth of Streptomyces strain MH435-hF3, marking a significant milestone in natural product drug discovery. This actinobacterial genus represents one of the most prolific producers of bioactive secondary metabolites, with over two-thirds of clinically useful antibiotics originating from its species [8]. The phylogenetic positioning of erbstatin-producing strains within the Streptomyces lineage reveals deep evolutionary roots in soil-dwelling actinobacteria characterized by complex morphological development and secondary metabolism.

Multi-locus sequence analysis (MLSA) of housekeeping genes demonstrates that streptomycetes possess highly conserved developmental gene networks governing morphological differentiation and secondary metabolite production [3]. These development-related genes exhibit higher congruence to the species phylogeny than other orthologous genes, suggesting that the biosynthetic machinery for compounds like erbstatin was established early in the genus evolution. The phylogenomic analysis of Actinomycetales further confirms that streptomycetes diverged from pathogenic relatives (e.g., Mycobacterium tuberculosis) and marine actinomycetes (e.g., Salinispora tropica) while retaining ancestral capabilities for complex secondary metabolism [2] [7].

Streptomyces genomes exhibit remarkable plasticity with genomic features conducive to metabolite diversity: large linear chromosomes (5.7-12.1 Mbps), high GC content (68.8-74.7%), and significant portions of the genome (5-23%) dedicated to secondary metabolism [5] [8]. The unstable chromosomal arms serve as hotspots for biosynthetic gene cluster evolution, enabling rapid adaptation and chemical diversification—a feature that likely contributed to the emergence of erbstatin's unique structure. Notably, the pan-genome of Streptomyces remains open, with strain-specific differences in accessory genes ranging from 250 to >3,000, explaining the sporadic distribution of specialized metabolites like erbstatin across the genus [5] [8].

Table 1: Phylogenetic Markers in Streptomycetaceae Family

Phylogenetic ApproachKey FindingsRelevance to Secondary Metabolism
16S rRNA phylogenyLimited resolution for species discriminationInsufficient for predicting metabolite production
Multi-locus sequence analysis (MLSA)Resolved Kitasatospora and Streptacidiphilus as distinct generaConserved developmental genes across Streptomyces
Whole-genome phylogenyEstablished robust consensus tree for 45 ActinomycetalesRevealed ancient origin of secondary metabolic capabilities
Congruence analysisDevelopment-related genes show higher congruence to species treeSupports early assembly of biosynthetic machinery

Chronological Evolution of Structural Characterization Efforts

The structural elucidation of erbstatin represents a journey through iterative analytical refinement. Initial characterization in 1986 by Umezawa et al. identified it as a novel phenolic compound with the empirical formula C₁₄H₁₁NO₄, featuring a distinctive 2-hydroxycinnamoyl motif essential for bioactivity [1] [6]. This discovery was pivotal as it revealed an unprecedented tyrosine kinase inhibitor scaffold distinct from known kinase inhibitors of that era.

However, the inherent chemical instability of erbstatin—particularly the hydrolysis-prone enol ester linkage—posed significant challenges for pharmacological development. Within 30 minutes in serum, erbstatin undergoes complete inactivation, severely limiting its therapeutic utility [1] [4]. This instability catalyzed the development of structural analogs, beginning with methyl 2,5-dihydroxycinnamate (later termed erbstatin analog), which replaced the labile ester with a more stable methyl ester group. This analog retained potent inhibitory activity (IC₅₀ = 0.77 µM against EGFR kinase) even after 60-minute serum exposure, marking the first successful rational modification [4].

The 1990s witnessed a structure-activity relationship (SAR) renaissance with the systematic exploration of erbstatin's pharmacophore. Key modifications included:

  • Heterocyclic substitutions: Introduction of furanyl, thiophenyl, and pyridinyl moieties enhanced potency
  • Spatial optimization: Rigidification of the cinnamoyl core improved target specificity
  • Bisubstrate analogs: Sulfonylbenzoylnitrostyrenes mimicked both substrate and ATP binding elements [6]

These efforts culminated in the tyrphostin series (tyrosine phosphorylation inhibitors), rationally designed inhibitors inspired by erbstatin's core structure but engineered for enhanced pharmacological properties. Tyrphostin AG1478 emerged as a particularly selective EGFR inhibitor, demonstrating how natural product scaffolds can seed directed drug design campaigns [6].

Table 2: Evolution of Erbstatin Structural Analogs

CompoundStructural ModificationKey Property ImprovementKinase Inhibition (IC₅₀)
Erbstatin (natural)2-Hydroxycinnamoyl enol esterN/A (reference)EGFR: ~1 µM (unstable)
Methyl 2,5-dihydroxycinnamateMethyl ester replacementSerum stability (>60 mins)EGFR: 0.77 µM
Tyrphostin AG34Nitrovinylbenzene coreEnhanced cellular penetrationEGFR: 0.3 µM
Tyrphostin AG14783-Chloroanilino-quinazolineEGFR specificityEGFR: 3 nM, HER2: >50 µM

Seminal Studies Establishing Tyrosine Kinase Inhibition Properties

The mechanistic characterization of erbstatin fundamentally reshaped understanding of cellular signaling regulation. Early biochemical studies demonstrated its selective inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase (IC₅₀ ≈ 1 µM), with negligible effects on serine/threonine kinases even at 100-fold higher concentrations [1] [6]. Kinetic analyses revealed erbstatin operates through a unique mechanism: competitive inhibition with the peptide/protein substrate (Ki = 5.6 µM) while displaying non-competitive behavior with ATP [4] [10]. This substrate-competitive mechanism contrasted sharply with ATP-competitive inhibitors and provided a novel approach for selective kinase targeting.

Landmark cellular studies in 1988 by Yaish et al. established erbstatin's biological efficacy, showing it blocked EGF-dependent proliferation in A431 human carcinoma cells without general cytotoxicity—a critical demonstration of targeted kinase inhibition in living systems [6]. This work validated tyrosine kinases as druggable targets and stimulated global interest in kinase inhibitor development. Subsequent investigations expanded erbstatin's inhibition spectrum to include:

  • Oncogenic kinases: p210bcr-abl (implicated in chronic myelogenous leukemia)
  • Receptor tyrosine kinases: PDGF receptor, HER2/neu
  • Cellular processes: Platelet aggregation, neutrophil activation [1] [6]

The most profound impact emerged from erbstatin-inspired compound development. Gazit et al.'s tyrphostin series optimized the core scaffold, yielding compounds with 1000-fold increased potency and kinase selectivity [6]. These efforts directly informed clinical kinase inhibitors, including imatinib (targeting bcr-abl), gefitinib, and erlotinib (EGFR inhibitors)—validating the natural product-inspired approach to kinase inhibitor design. The trajectory from erbstatin’s discovery to clinically approved therapeutics exemplifies the translational potential of microbial metabolites in modern drug discovery paradigms.

Table 3: Seminal Studies on Erbstatin's Kinase Inhibition

Study FocusExperimental ModelKey FindingConceptual Advancement
Initial discovery (Umezawa, 1986)MH435-hF3 culture brothNovel EGFR tyrosine kinase inhibitorFirst natural tyrosine kinase inhibitor
Kinetic mechanism (Fukami, 1987)Purified EGFR kinaseSubstrate-competitive, ATP-noncompetitiveNovel inhibition modality
Cellular efficacy (Yaish, 1988)A431 epidermoid carcinomaBlocked EGF-dependent proliferation (IC₅₀: 25 µM)Proof-of-concept for targeted cellular inhibition
Analog development (Gazit, 1991)Heterocyclic tyrphostinsAchieved nanomolar EGFR inhibition with stabilityRationally designed second-generation inhibitors
Bcr-abl inhibition (Anafi, 1993)CML K562 cellsInhibited p210bcr-abl autophosphorylationExpanded therapeutic applicability

Erbstatin stands as a testament to microbial chemistry’s power to unlock transformative therapeutic concepts. Its journey from soil actinobacteria to kinase inhibitor prototype underscores the enduring value of natural products in illuminating biological pathways and seeding drug discovery innovation. The continued exploration of Streptomyces genomic diversity promises further chemical revelations with potential to reshape medicinal chemistry landscapes.

Properties

CAS Number

100827-28-9

Product Name

Erbstatin

IUPAC Name

N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+

InChI Key

SIHZWGODIRRSRA-ONEGZZNKSA-N

SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Solubility

Soluble in DMSO

Synonyms

Erbstatin

Canonical SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Isomeric SMILES

C1=CC(=C(C=C1O)/C=C/NC=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.